4-(3-methyl-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a compound characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Pyrazole derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives have been shown to affect a variety of biochemical pathways, often leading to downstream effects such as apoptosis or changes in cellular metabolism .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
Pyrazole derivatives have been shown to have a variety of effects at the molecular and cellular level, including cytotoxic effects on certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can all impact how 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the attachment of the butanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-1H-pyrazole with butanoic acid derivatives can be catalyzed by acids or bases to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(3-methyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole: A precursor in the synthesis of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid.
4-(1H-pyrazol-4-yl)butanoic acid: A structurally similar compound with different substitution patterns on the pyrazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and other fields .
Properties
IUPAC Name |
4-(3-methylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7-4-6-10(9-7)5-2-3-8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHNVLJTSLQYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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